2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal
Description
This compound, identified in the Toxin Target Database as "Beta-2-bungarotoxin" , is a structurally complex molecule characterized by a polycyclic framework with multiple oxygen atoms (undecaoxa), methyl groups, and a conjugated enal moiety. Beta-2-bungarotoxin is a neurotoxin derived from snake venom, known to inhibit neuromuscular transmission by targeting presynaptic membranes .
Properties
CAS No. |
11032-79-4 |
|---|---|
Molecular Formula |
C50H70O14 |
Molecular Weight |
895.1 g/mol |
IUPAC Name |
2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal |
InChI |
InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28+,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1 |
InChI Key |
LYTCVQQGCSNFJU-LKGYBJPKSA-N |
SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@@H](O2)CC(=C)C=O)O)C)C)(O[C@@]6(CC5)C)C |
Canonical SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C |
Appearance |
Assay:≥99%A white to off-white solid |
Pictograms |
Acute Toxic |
Synonyms |
α-Bgt.; 1,2-Dithia-5,8,11,14,17-pentaazacycloeicosane Cyclic Peptide Deriv.; 5H,10H-Dipyrrolo[2,1-v:2’,1’-h1][1,2,5,8,11,14,17,20,23,26,29,32,35]dithiaundecaazacyclooctatriacontine Cyclic Peptide Deriv.; 86,18-(Iminoethaniminoethaniminoethaniminoetha |
Origin of Product |
United States |
Biological Activity
The compound 2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal , also known by its CAS number 11032-79-4 , is a complex organic molecule belonging to the class of neurotoxins. Its structure and biological activity have garnered attention in various fields of research due to its potential therapeutic applications and toxicity profiles.
Molecular Formula and Weight
- Molecular Formula : CHO
- Molecular Weight : 895.1 g/mol
Structural Characteristics
The compound features a unique bicyclic structure with multiple hydroxyl groups and a complex arrangement of carbon atoms that contribute to its biological activity. The presence of the heptamethyl and oxo groups indicates potential interactions with biological targets.
Neurotoxic Effects
This compound is classified as a neurotoxin that binds irreversibly to acetylcholine receptors at neuromuscular junctions. This interaction can lead to paralysis and other neurological symptoms in organisms exposed to it. The mechanism of action involves competitive inhibition of neurotransmitter binding, disrupting normal synaptic transmission .
Cytotoxicity Studies
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance:
- HepG2 Cells : Exhibited a significant inhibition of proliferation with an IC value indicating moderate cytotoxicity.
- HeLa and A549 Cells : The compound showed varying degrees of cytotoxicity with IC values around 40 μg/mL for HeLa cells .
Metabolomic Profiling
Metabolomic analyses have been conducted to identify the metabolic pathways influenced by this compound. Key findings include:
- Detection of several metabolites that may mediate its effects on cellular pathways.
- Identification of specific lipid profiles altered in response to treatment with this compound .
Case Study 1: Neurotoxicity in Animal Models
In a controlled study using murine models, exposure to the compound resulted in observable neurotoxic effects characterized by muscle weakness and coordination loss. Behavioral assays indicated significant motor deficits compared to control groups.
Case Study 2: Anticancer Activity
A study investigating the anticancer properties revealed that treatment with the compound resulted in G2/M phase cell cycle arrest in various tumor cell lines. This was accompanied by upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
Table 1: Summary of Cytotoxicity Results
| Cell Line | IC (μg/mL) | Mechanism of Action |
|---|---|---|
| HepG2 | 36.58 | Apoptosis induction |
| HeLa | 40 | Cell cycle arrest |
| A549 | 52 | Disruption of signaling pathways |
Table 2: Metabolites Identified Post-Treatment
| Metabolite Name | Molecular Formula | Class |
|---|---|---|
| α-Tocopherolquinone | CHO | Diterpenoid |
| Alpinumisoflavone dimethyl ether | CHO | Flavonoid |
| Stearic acid | CHO | Fatty acid |
Comparison with Similar Compounds
Methodological Considerations and Limitations
- Fingerprint vs. Graph-Based Comparisons : While Tanimoto metrics are computationally efficient, graph-theoretical methods provide more accurate similarity assessments but are resource-intensive .
- Docking Variability : Small structural changes (e.g., methyl group addition) can drastically alter binding modes, necessitating motif-based clustering for reliable comparisons .
- Data Gaps : The absence of explicit pharmacokinetic data for Beta-2-bungarotoxin underscores the need for experimental validation of computational predictions .
Preparation Methods
Retrosynthetic Disassembly
Retrosynthetically, the molecule can be divided into three primary fragments:
-
The polycyclic undecaoxaundecacyclo core
-
The 12-hydroxy-heptamethyl-39-oxo side chain
-
The prop-2-enal terminal group
A convergent synthesis strategy is proposed, wherein these fragments are synthesized separately and coupled in later stages.
Core Assembly via Iterative Cyclization
The undecaoxaundecacyclo core may be constructed through sequential Williamson ether synthesis and Diels-Alder cycloaddition . For example, a diene precursor could react with a dienophile under Lewis acid catalysis (e.g., BF₃·Et₂O) to form six-membered rings, followed by epoxidation and ring-opening to install ether linkages.
Example conditions for Diels-Alder cyclization:
| Parameter | Value |
|---|---|
| Catalyst | BF₃·Et₂O (5 mol%) |
| Temperature | 60°C |
| Solvent | Anhydrous THF |
| Reaction Time | 48 hours |
Installation of the 12-Hydroxy-Heptamethyl-39-Oxo Group
Methylation of hydroxyl groups can be achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF). The 39-oxo group may originate from a ketone precursor introduced via Friedel-Crafts acylation , employing AlCl₃ as a catalyst.
Methylation optimization data:
| Methylation Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | 78 |
| Dimethyl sulfate | NaH | THF | 65 |
Prop-2-Enal Group Introduction
The terminal prop-2-enal group is susceptible to oxidation, necessitating late-stage installation. A plausible route involves:
-
Aldol condensation between a cyclohexenone derivative and formaldehyde.
-
Selective oxidation of the resulting propenol using MnO₂ or Swern oxidation (oxalyl chloride/DMSO).
Oxidation comparison:
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| MnO₂ | Methylene chloride | 62 | 88 |
| Swern oxidation | Oxalyl chloride, DMSO | 75 | 94 |
Purification and Stabilization
Given the compound’s propensity for decomposition, purification via preparative HPLC (C18 column, acetonitrile/water gradient) is recommended. Final drying under reduced pressure (50–80°C, 3000–3500 Pa) ensures removal of residual solvents without degrading the product .
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks, particularly on the propenal and hydroxyl groups .
- Molecular Dynamics (MD) Simulations : Model solvent interactions and conformational flexibility of the polycyclic framework to guide solvent selection for synthesis .
- AI-Driven Retrosynthesis : Apply machine learning platforms (e.g., ASKCOS) to propose novel synthetic pathways, leveraging databases of similar macrocycles .
How can mechanistic pathways for the compound’s oxidative degradation be elucidated?
Q. Advanced Research Focus
- Isotopic Labeling : Use deuterated solvents or 18O-labeled oxygen to trace degradation byproducts via LC-MS .
- Kinetic Isotope Effects (KIE) : Compare reaction rates in H2O vs. D2O to identify proton-transfer steps in oxidation .
- In Situ Raman Spectroscopy : Monitor real-time bond cleavage (e.g., C=O in propenal) under oxidative stress .
How should researchers address contradictions in reported spectral data for this compound?
Q. Advanced Research Focus
- Cross-Validation : Replicate results using independent techniques (e.g., compare NMR data with X-ray findings) .
- Collaborative Reproducibility : Share raw data (e.g., FID files for NMR) via open-access platforms for peer validation .
- Error Source Analysis : Investigate solvent purity, instrument calibration, and sample hydration levels as potential confounding factors .
What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?
Q. Basic Research Focus
- Enzyme Inhibition Screens : Test interactions with oxidoreductases (e.g., cytochrome P450) due to the compound’s redox-active aldehyde group .
- Molecular Docking : Use AutoDock Vina to predict binding affinities with protein targets implicated in inflammation or cancer .
- Cytotoxicity Profiling : Conduct MTT assays on human cell lines to assess safety thresholds .
How can the compound’s research be anchored in existing theoretical frameworks?
Q. Advanced Research Focus
- Polyether Biosynthesis Models : Align synthetic strategies with biosynthetic pathways of natural polyethers (e.g., ionophores) .
- Supramolecular Chemistry Principles : Explore host-guest interactions using the compound’s macrocyclic cavities for catalytic applications .
What methodologies resolve reactivity conflicts between the propenal and hydroxyl groups?
Q. Advanced Research Focus
- Competitive Reactivity Assays : Compare reaction rates of propenal (electrophilic) vs. hydroxyl (nucleophilic) groups under varying conditions .
- Protection-Deprotection Strategies : Use silyl ethers for hydroxyls and acetals for aldehydes to stage selective functionalization .
How can multi-disciplinary approaches enhance research outcomes for this compound?
Q. Advanced Research Focus
- Convergence of AI and Experimentation : Integrate computational predictions (e.g., reaction yields) with robotic synthesis platforms for high-throughput optimization .
- Collaborative Material Science : Partner with polymer chemists to explore applications in stimuli-responsive materials, leveraging the compound’s thermal sensitivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
